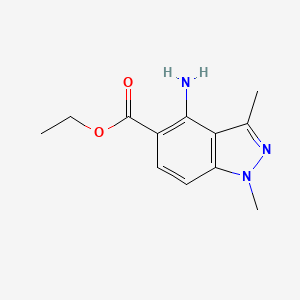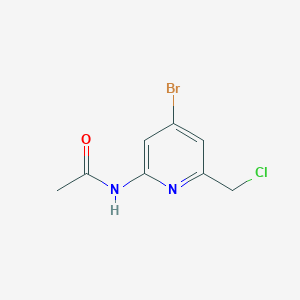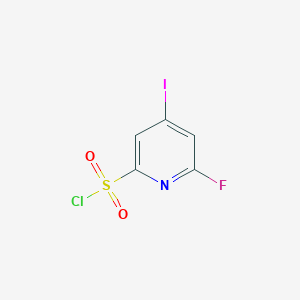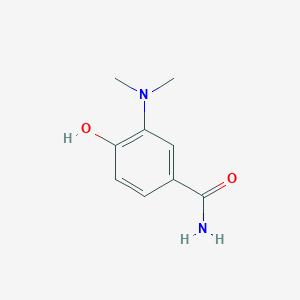
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C13H20N2O
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine typically involves the reaction of cyclopropyl alcohol with 6-isopropyl-2-chloropyridine in the presence of a base, followed by the introduction of the N,N-dimethylamine group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions: 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but with chlorine substituents.
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylpyridin-3-amine: Similar but with an additional isopropoxy group.
Uniqueness: 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12-7-11(16-10-5-6-10)8-13(14-12)15(3)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
KVHQKSGGLNRQAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)





![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)





